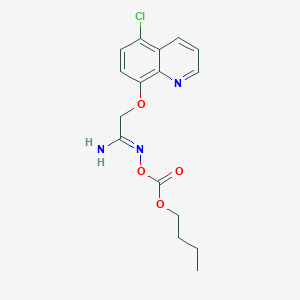
N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a complex organic compound that features a quinoline ring substituted with a chlorine atom at the 5-position and an oxyacetimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides via ruthenium (II)-catalyzed C–H bond activation . This process can be adapted to introduce the butoxycarbonyl and oxyacetimidamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinoline structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Quinoline derivatives are known for their pharmacological properties, including antimalarial and anticancer activities. This compound could be explored for similar therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the compound may inhibit enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: A related compound with a similar quinoline structure.
tert-Butyl N-(5-chloroquinolin-8-yl)carbamate: Another quinoline derivative with potential biological activity.
Uniqueness
N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a butoxycarbonyl group and an oxyacetimidamide moiety sets it apart from other quinoline derivatives.
Properties
Molecular Formula |
C16H18ClN3O4 |
|---|---|
Molecular Weight |
351.78 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] butyl carbonate |
InChI |
InChI=1S/C16H18ClN3O4/c1-2-3-9-22-16(21)24-20-14(18)10-23-13-7-6-12(17)11-5-4-8-19-15(11)13/h4-8H,2-3,9-10H2,1H3,(H2,18,20) |
InChI Key |
UPTUPNAOKBUZPX-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCOC(=O)O/N=C(/COC1=C2C(=C(C=C1)Cl)C=CC=N2)\N |
Canonical SMILES |
CCCCOC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















